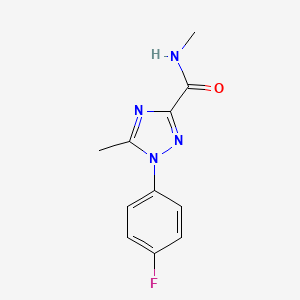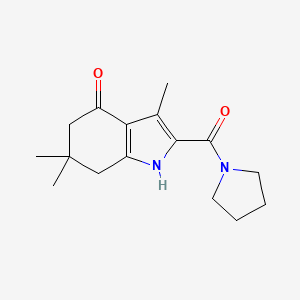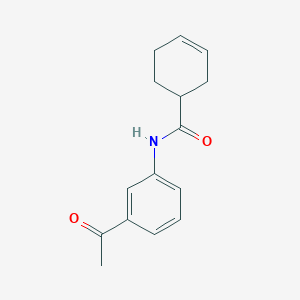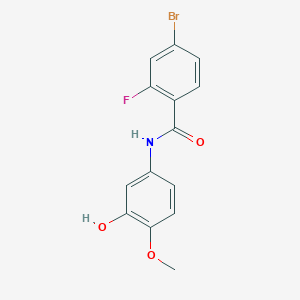
1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide, also known as 'FLY' or '4F-MDMB-2201', is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2014 and has been used for scientific research purposes since then. This compound is structurally similar to the well-known synthetic cannabinoid, JWH-018, and has been found to have similar effects on the body.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide involves its binding to the CB1 and CB2 receptors in the body. This binding leads to the activation of these receptors, which then trigger a cascade of physiological and biochemical responses. These responses include the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and behavior, as well as increased heart rate, blood pressure, and body temperature. This compound has also been found to have analgesic and anti-inflammatory properties, which make it a potential therapeutic drug for pain management and inflammation-related diseases.
実験室実験の利点と制限
The advantages of using 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. However, its psychoactive effects and potential for abuse make it a challenging compound to work with, and strict safety protocols must be followed when handling it.
将来の方向性
There are several future directions for research on 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide. One potential direction is the development of new therapeutic drugs based on its analgesic and anti-inflammatory properties. Another direction is the study of its effects on the body's endocannabinoid system and its potential for treating various medical conditions. Additionally, further research is needed to better understand the long-term effects of synthetic cannabinoids on the body and to develop effective strategies for minimizing their potential for abuse.
Conclusion
1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide is a synthetic cannabinoid that has been extensively studied for its cannabinoid receptor agonist properties. It has been found to bind to both CB1 and CB2 receptors in the body, leading to altered perception, mood, and behavior, as well as increased heart rate, blood pressure, and body temperature. This compound has also been found to have analgesic and anti-inflammatory properties, making it a potential therapeutic drug for pain management and inflammation-related diseases. While there are limitations to working with this compound, its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for studying the effects of cannabinoids on the body.
合成法
The synthesis method of 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide involves the reaction of 4-fluorobenzonitrile with tert-butyl 2-(dimethylamino)acetate in the presence of a base. This reaction produces the intermediate tert-butyl 4-fluoro-1-(dimethylamino)phenylacetate, which is then reacted with hydrazine hydrate and acetic acid to produce the final product.
科学的研究の応用
1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide has been used extensively in scientific research for its cannabinoid receptor agonist properties. It has been found to bind to both CB1 and CB2 receptors in the body, which are responsible for the psychoactive and physiological effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the body and to develop new therapeutic drugs for various medical conditions.
特性
IUPAC Name |
1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-7-14-10(11(17)13-2)15-16(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLAJMGKGUPHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)




![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)

![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)

![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
![6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)